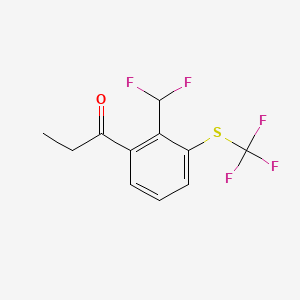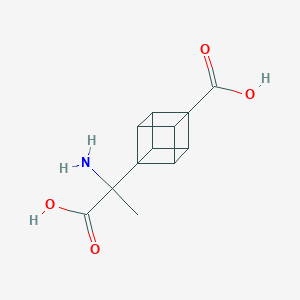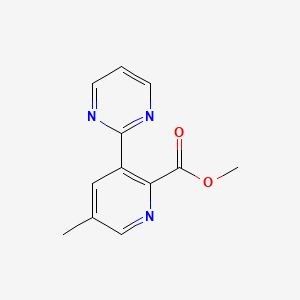
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Industry: Used in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through various pathways. The bromomethyl and trifluoromethyl groups can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-thione: Contains a thione group instead of a carbonyl group.
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-amine: Features an amine group in place of the carbonyl group.
Uniqueness
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromomethyl and trifluoromethyl groups enhances its potential for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C11H9BrClF3O |
|---|---|
Molecular Weight |
329.54 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-5-7-1-2-10(11(14,15)16)8(3-7)4-9(17)6-13/h1-3H,4-6H2 |
InChI Key |
AJFYCPONCOTFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CC(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


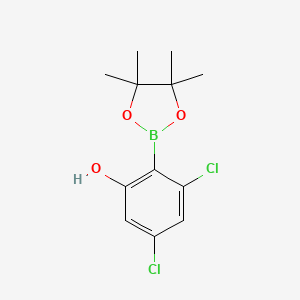
![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)
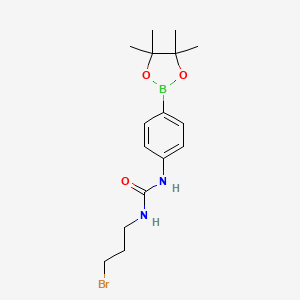



![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
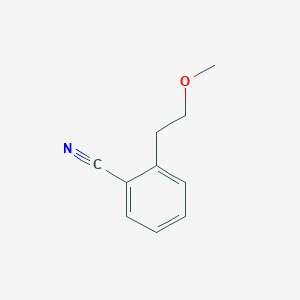
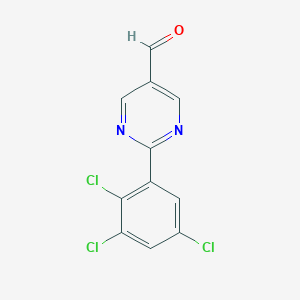
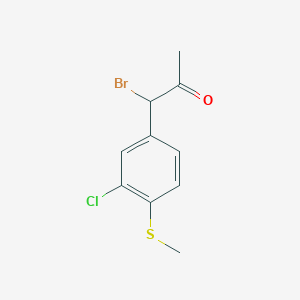
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
